molecular formula C18H28N4O B2681807 1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone CAS No. 866017-88-1

1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone

Cat. No.: B2681807
CAS No.: 866017-88-1
M. Wt: 316.449
InChI Key: KPRVUIBFLYSPSS-UHFFFAOYSA-N
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Description

1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone is a complex organic compound characterized by the presence of azepane and pyrimidine rings

Preparation Methods

The synthesis of 1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of azepane groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar compounds include other azepane and pyrimidine derivatives. Compared to these, 1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

IUPAC Name

azepan-1-yl-[2-(azepan-1-yl)-4-methylpyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-15-16(17(23)21-10-6-2-3-7-11-21)14-19-18(20-15)22-12-8-4-5-9-13-22/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRVUIBFLYSPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCCCCC2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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